Katacalcin - 85916-47-8

Katacalcin

Catalog Number: EVT-243096
CAS Number: 85916-47-8
Molecular Formula: C₉₇H₁₅₄N₃₄O₃₆S₂
Molecular Weight: 2436.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Katacalcin (PDN 21) is a potent plasma calcium-lowering peptide.
Synthesis Analysis

Methods

The synthesis of katacalcin can be achieved through several methodologies, including solid-phase peptide synthesis and liquid-phase synthesis. One common approach involves the use of protected amino acids that are sequentially coupled on a solid support, allowing for the formation of peptide bonds in a controlled manner. This method ensures high purity and yield of the final product .

Technical details include:

  • Solid-Phase Peptide Synthesis: Involves attaching the first amino acid to a resin, followed by successive coupling of protected amino acids using coupling reagents.
  • Deprotection Steps: Each amino acid must be deprotected after coupling to allow for the next amino acid to attach.
  • Cleavage from Resin: After synthesis, the peptide is cleaved from the resin and further purified using techniques like high-performance liquid chromatography.
Molecular Structure Analysis

Structure

Katacalcin has a complex molecular structure characterized by a specific sequence of amino acids. The molecular formula for katacalcin is C43H62N10O11C_{43}H_{62}N_{10}O_{11} with a molecular weight of approximately 834.0 g/mol . The structure includes various functional groups such as amides and hydroxyls, contributing to its biological activity.

Data

The three-dimensional structure of katacalcin can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. These methods provide insights into its conformation and interactions with receptors involved in calcium signaling.

Chemical Reactions Analysis

Reactions

Katacalcin participates in several biochemical reactions within the body, primarily involving its interaction with specific receptors that mediate its calcium-lowering effects. These reactions can include:

  • Binding to Calcitonin Receptors: This interaction triggers intracellular signaling pathways that lead to decreased osteoclast activity, resulting in reduced bone resorption.
  • Regulation of Calcium Levels: Katacalcin influences renal handling of calcium and phosphate, promoting their excretion or retention based on physiological needs.

Technical details regarding these reactions often involve kinetic studies to evaluate binding affinities and efficacy in biological systems.

Mechanism of Action

Process

The mechanism of action for katacalcin primarily revolves around its binding to calcitonin receptors located in bone tissue and kidneys. Upon binding:

  1. Activation of G-Protein Coupled Receptors: This initiates downstream signaling cascades involving cyclic adenosine monophosphate (cAMP) production.
  2. Inhibition of Osteoclast Activity: The signaling leads to decreased activity of osteoclasts, cells responsible for bone resorption.
  3. Regulation of Renal Calcium Excretion: Katacalcin promotes calcium excretion in urine, thereby reducing serum calcium levels.

Data supporting these mechanisms come from various studies demonstrating the physiological effects observed upon administration of katacalcin analogs in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Katacalcin typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and other polar solvents, which is essential for its biological activity.

Chemical Properties

  • Stability: Katacalcin exhibits stability under physiological conditions but may degrade under extreme pH or temperature.
  • pH Sensitivity: Its activity can be influenced by pH levels, which affect its structural integrity and receptor binding capabilities.

Relevant data includes stability studies showing degradation rates under various environmental conditions .

Applications

Scientific Uses

Katacalcin has several significant applications in scientific research and medicine:

  • Calcium Regulation Studies: It serves as a model peptide for studying calcium metabolism disorders.
  • Therapeutic Potential: Investigations into katacalcin analogs are ongoing for potential treatments of osteoporosis and other metabolic bone diseases due to its ability to lower serum calcium levels effectively .
  • Biomarker Development: Its unique sequence allows it to be used in assays for detecting calcitonin-related peptides in clinical samples.

Properties

CAS Number

85916-47-8

Product Name

Katacalcin

IUPAC Name

5-[[1-[[1-[[1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-methoxy-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C₉₇H₁₅₄N₃₄O₃₆S₂

Molecular Weight

2436.6 g/mol

InChI

InChI=1S/C97H154N34O36S2/c1-43(2)29-55(119-83(154)60(36-72(143)144)123-86(157)62(39-132)127-87(158)63(40-133)126-79(150)52(21-27-168-7)113-75(146)48(98)32-70(139)140)81(152)115-51(18-20-69(137)138)77(148)114-49(13-9-23-108-96(102)103)76(147)122-59(35-71(141)142)84(155)120-56(30-46-37-106-41-110-46)82(153)117-53(14-10-24-109-97(104)105)93(163)130-25-12-16-65(130)89(160)124-57(31-47-38-107-42-111-47)85(156)128-73(44(3)4)90(161)129-92(167-6)91(162)118-54(22-28-169-8)94(164)131-26-11-15-64(131)88(159)116-50(17-19-66(99)134)78(149)121-58(33-67(100)135)80(151)112-45(5)74(145)125-61(95(165)166)34-68(101)136/h37-38,41-45,48-65,73,92,132-133H,9-36,39-40,98H2,1-8H3,(H2,99,134)(H2,100,135)(H2,101,136)(H,106,110)(H,107,111)(H,112,151)(H,113,146)(H,114,148)(H,115,152)(H,116,159)(H,117,153)(H,118,162)(H,119,154)(H,120,155)(H,121,149)(H,122,147)(H,123,157)(H,124,160)(H,125,145)(H,126,150)(H,127,158)(H,128,156)(H,129,161)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,165,166)(H4,102,103,108)(H4,104,105,109)/t45-,48-,49?,50-,51?,52?,53-,54-,55?,56?,57-,58-,59?,60-,61-,62-,63?,64-,65-,73-,92-/m0/s1

InChI Key

BOARIOLZPFSAQJ-NQSKQZERSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(C(C)C)C(=O)NC(C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)OC)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N

Synonyms

calcitonin carboxyl-terminal flanking peptide
calcitonin carboxyl-terminal peptide, human
CCAP (katacalcin)
CCP (calcitonin carboxyl-terminal peptide)
hCCAP
katacalcin
PDN-21
preprocalcitonin carboxyl-terminal region peptide

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(C(C)C)C(=O)NC(C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)OC)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@@H](NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)[C@H](CC(=O)O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.